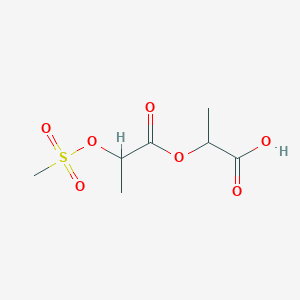

2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoic acid

Description

2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoic acid is a propanoic acid derivative featuring two ester groups. The central carbon (position 2) of the propanoic acid backbone is substituted with a propanoyloxy group, which itself is further substituted at its own 2-position with a methylsulfonyloxy (OSO₂CH₃) moiety. While its exact applications remain underexplored, its structural analogs are utilized in pharmaceuticals, agrochemicals, and food additives .

Properties

IUPAC Name |

2-(2-methylsulfonyloxypropanoyloxy)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O7S/c1-4(6(8)9)13-7(10)5(2)14-15(3,11)12/h4-5H,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNIIUDIDRPPGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC(=O)C(C)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoic acid typically involves the esterification of propanoic acid derivatives with methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like sodium methoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted propanoic acid derivatives.

Scientific Research Applications

2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoic acid is utilized in several scientific research fields:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: In studies involving enzyme inhibition and protein modification.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can modify the activity of these targets by forming covalent bonds with functional groups, leading to changes in their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of propanoic acid derivatives. Key comparisons include:

*Hypothetical molecular formula based on structural analysis.

Biological Activity

2-((2-((Methylsulfonyl)oxy)propanoyl)oxy)propanoic acid is a chemical compound with the molecular formula C7H12O7S and a molecular weight of 240.23 g/mol. This compound is notable for its potential biological activities, particularly in the fields of pharmacology and biochemistry. Its structure includes a methylsulfonyl group, which may contribute to its unique biological properties.

Chemical Structure and Properties

- Molecular Formula : C7H12O7S

- Molecular Weight : 240.23 g/mol

- IUPAC Name : 2-(2-methylsulfonyloxypropanoyloxy)propanoic acid

The compound features a sulfonyl group that can participate in various chemical reactions, enhancing its utility in biological applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The compound may act as an enzyme inhibitor, modifying the activity of target proteins through covalent bonding with functional groups. This mechanism is crucial for its potential therapeutic applications.

Research Findings

-

Anticancer Activity :

- A study indicated that derivatives of similar compounds exhibited moderate anticancer activity, with growth inhibition ranging from 1% to 23% across various tumor cell lines at a concentration of 10 μM . This suggests that this compound may also possess anticancer properties worth exploring further.

- Anti-inflammatory Effects :

- Enzyme Inhibition :

Case Study 1: Antitumor Activity

In a comparative study involving synthesized derivatives, it was found that certain analogs demonstrated enhanced antitumor activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The research highlighted the potential for developing dual-target drugs that inhibit both cyclooxygenases and MMPs, which could be relevant for cancer therapy .

Case Study 2: Pharmacokinetic Profile

A series of experiments assessed the pharmacokinetic profiles of compounds structurally related to this compound. Results indicated favorable absorption and distribution characteristics, suggesting potential for oral bioavailability and therapeutic efficacy in vivo .

Data Table: Biological Activities of Related Compounds

| Compound Name | Anticancer Activity (%) | Anti-inflammatory Activity | Enzyme Target |

|---|---|---|---|

| Compound A | 15% | Moderate | MMP Inhibition |

| Compound B | 20% | High | COX Inhibition |

| This compound | TBD | TBD | TBD |

Note: TBD = To Be Determined based on further research findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.